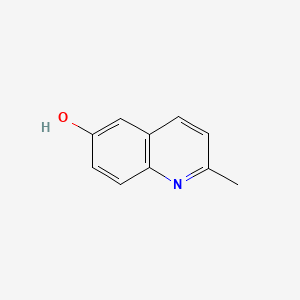

2-Methylquinolin-6-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSQQASIZNTRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344091 | |

| Record name | 2-methylquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-21-8 | |

| Record name | 2-methylquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Quinoline Scaffold: a Privileged Structure in Science

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense interest in both chemical and biological sciences. frontiersin.orgrsc.org Its prevalence in numerous natural products, such as the anti-malarial alkaloid quinine, historically underscored its biological relevance. rsc.orgtandfonline.com Today, it is recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.govbohrium.com This versatility has cemented its role as a fundamental building block in drug discovery. researchgate.net

The chemical properties of the quinoline ring, including its ability to undergo various substitution reactions, allow for extensive functionalization at multiple positions. frontiersin.org This adaptability enables chemists to modulate the molecule's electronic, steric, and physicochemical properties, thereby fine-tuning its biological activity. orientjchem.org Consequently, quinoline derivatives have been successfully developed into a wide array of therapeutic agents with activities including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govbiointerfaceresearch.comnih.gov The successful commercialization of drugs like chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer) validates the therapeutic potential inherent in the quinoline core. rsc.orgresearchgate.net

Research Trajectories of 2 Methylquinolin 6 Ol and Its Derivatives

While the broader quinoline (B57606) family has been extensively studied, 2-Methylquinolin-6-ol has carved out its own significant niche in academic research. Investigations into this compound and its derivatives have uncovered a range of potential applications, primarily in medicinal chemistry.

A notable area of research involves the synthesis of this compound derivatives as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) for cancer therapy. researchgate.netnih.gov The rationale behind this approach is that HDAC inhibitors can reduce the expression of EGFR and down-regulate its signaling pathways, offering a synergistic antitumor effect. nih.gov In one such study, derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. nih.gov Two compounds, in particular, demonstrated potent, target-specific inhibition of EGFR and led to increased acetylation of histones H3 and H4, characteristic of HDAC inhibition. nih.gov

Another significant research trajectory has focused on leveraging the 2-methylquinoline (B7769805) scaffold to develop latency-reversing agents (LRAs) for HIV-1. nih.govrsc.org The "shock and kill" strategy for HIV eradication requires effective LRAs to reactivate latent viruses. rsc.org Research has explored analogues of a 2-methylquinoline derivative known as AV6. nih.govrsc.org By chemically modifying the core structure, including the synthesis of 4-chloro-2-methylquinolin-6-ol (B5718088) as a key intermediate, researchers have developed dual-acting compounds that can reactivate latent HIV-1 through multiple mechanisms. nih.govrsc.org

The following table summarizes selected research findings on derivatives of this compound, highlighting the modifications and their observed biological activities.

| Parent Compound | Modification | Derivative Class | Target/Application | Key Finding | Citation |

| This compound | Addition of a 4-((3,4-dichlorophenyl)amino) group and further derivatization at the 6-hydroxyl position. | EGFR/HDAC Dual Inhibitors | Non-Small Cell Lung Cancer (NSCLC) | Compounds 12c and 12d showed potent antiproliferative activity and dual inhibition of EGFR and HDAC. | nih.gov |

| This compound | Used as an intermediate (4-chloro-2-methylquinolin-6-ol) in the synthesis of AV6 analogues. | HIV-1 Latency-Reversing Agents | HIV-1 Latency | Resulting compounds 12c and 12d effectively reactivated latent HIV-1 through a dual mechanism. | nih.govrsc.org |

Current Research Landscape and Future Directions

Established Synthetic Routes to the this compound Core

The construction of the this compound framework can be achieved through several established synthetic strategies, ranging from classical named reactions to multi-step sequences. These methods offer access to the core structure, which can then be further elaborated.

High-Temperature Thermal Cyclization Approaches

High-temperature thermal cyclization is a fundamental approach for the synthesis of quinoline derivatives. These reactions often involve the formation of a high-energy intermediate, facilitated by the use of high-boiling point solvents. nih.gov While specific examples detailing the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the general principle is applicable. The Conrad-Limpach synthesis, for instance, utilizes high temperatures to effect the cyclization step. wikipedia.orgsynarchive.com This method relies on heating a Schiff base intermediate to temperatures around 250 °C to induce an electrocyclic ring closure. wikipedia.org The use of an inert, high-boiling solvent like mineral oil has been shown to significantly improve the yields of such cyclizations. wikipedia.org

Conrad–Limpach Cyclocondensation Strategies

The Conrad-Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org A variation of this reaction, known as the Knorr quinoline synthesis, can lead to the formation of 2-hydroxyquinolines under different conditions, specifically at higher temperatures (around 140 °C), where the aniline (B41778) attacks the ester group of the β-ketoester. wikipedia.org

The general mechanism involves the initial reaction of an aniline with a β-ketoester to form a Schiff base. Subsequent heating promotes an electrocyclic ring closing, followed by the elimination of an alcohol and tautomerization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org For the synthesis of a derivative like 4-hydroxy-2-methyl-6-nitroquinoline, the Conrad-Limpach reaction has been a subject of study to optimize solvent conditions for the thermal condensation. nih.gov

| Reaction | Reactants | Key Features | Product Type |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Forms a Schiff base intermediate, followed by thermal cyclization. wikipedia.org | 4-Hydroxyquinolines wikipedia.org |

| Knorr Quinoline Synthesis | β-ketoanilides | Intramolecular cyclization using sulfuric acid. wikipedia.org | 2-Hydroxyquinolines wikipedia.org |

Multi-step Syntheses from Precursors (e.g., 6-amino-2-methylquinolin-4-ol)

The synthesis of this compound can also be achieved through multi-step reaction sequences starting from appropriately substituted precursors. While a direct synthesis from 6-amino-2-methylquinolin-4-ol is not explicitly detailed, the chemical logic of functional group interconversion is a standard practice in organic synthesis. For instance, the synthesis of various substituted quinolines often involves the modification of functional groups on a pre-formed quinoline ring.

Quinoline Ring Formation Reactions Applicable to this compound Synthesis

Several classical named reactions provide versatile routes to the quinoline core and can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Skraup Synthesis : This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orguop.edu.pk The reaction can be violent, but the addition of ferrous sulfate (B86663) can moderate it. wikipedia.orgorgsyn.org By using a substituted aniline, such as p-aminophenol, this reaction could theoretically yield 6-hydroxyquinoline. To obtain the 2-methyl derivative, a modification using crotonaldehyde (B89634) instead of glycerol would be necessary, which aligns with the Doebner-Miller reaction.

Doebner-Miller Reaction : This reaction is a variation of the Skraup synthesis and is a widely used method for preparing 2-substituted quinolines. nih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com Specifically, the reaction of an aniline with crotonaldehyde can yield 2-methylquinoline (B7769805). griffith.edu.au For the synthesis of 2-methyl-6-nitroquinoline (B57331), 4-nitroaniline (B120555) is reacted with crotonaldehyde. nih.gov Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, would yield this compound.

Combes Synthesis : This reaction synthesizes 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org The reaction mechanism involves the formation of a Schiff base, which then undergoes an electrophilic aromatic annulation. wikipedia.org

Pfitzinger Reaction : This method produces quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The isatin is first hydrolyzed to a keto-acid, which then condenses with the carbonyl compound to form an imine that subsequently cyclizes. wikipedia.org

Knorr Quinoline Synthesis : This intramolecular reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using sulfuric acid. wikipedia.org The reaction conditions can influence the formation of either a 2-hydroxyquinoline or a 4-hydroxyquinoline. wikipedia.org

Povarov Reaction : This reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgresearchgate.net It is often carried out as a multi-component reaction. wikipedia.orgrsc.org A variation of this reaction uses methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. nih.govorganic-chemistry.org

| Named Reaction | Starting Materials | Product |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid wikipedia.org | Quinoline wikipedia.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound wikipedia.org | 2- and/or 4-Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone wikipedia.org | 2,4-Disubstituted Quinoline iipseries.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base wikipedia.org | Quinoline-4-carboxylic acid wikipedia.org |

| Knorr Quinoline Synthesis | β-Ketoanilide, Sulfuric Acid wikipedia.org | 2-Hydroxyquinoline wikipedia.org |

| Povarov Reaction | Aromatic imine, Alkene wikipedia.org | Tetrahydroquinoline/Quinoline wikipedia.org |

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, the hydroxyl group serves as a versatile handle for further functionalization and derivatization, allowing for the creation of a diverse range of molecules.

Hydroxyl Group Reactivity and Modification

The hydroxyl group at the C-6 position of the quinoline ring is a key site for chemical modification. For instance, in the synthesis of certain biologically active compounds, 4-chloro-2-methylquinolin-6-ol (B5718088) is a crucial intermediate. rsc.org The hydroxyl group can undergo alkylation reactions. For example, treatment with bromoethane (B45996) or 2-bromopropane (B125204) in the presence of a base like sodium hydride in DMF leads to the corresponding 6-ethoxy or 6-isopropoxy derivatives. rsc.org These alkoxy-substituted quinolines can then be further reacted, for example, by nucleophilic substitution of the chloro group at the C-4 position with various amines to produce a library of N-arylquinolin-4-amine derivatives. rsc.org This highlights the utility of the hydroxyl group as a point of diversification in the synthesis of complex quinoline-based molecules.

Alkylation Reactions (e.g., O-Alkylation)

The hydroxyl group of this compound and its derivatives is a key site for alkylation reactions, particularly O-alkylation, to produce various ether derivatives. This transformation is significant as it can modulate the biological activity of the parent molecule.

A common method for O-alkylation involves the reaction of the quinolinol with an alkyl halide in the presence of a base. For instance, the alkylation of 4-chloro-2-methylquinolin-6-ol with bromoethane or 2-bromopropane has been successfully achieved using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature. rsc.org This reaction proceeds overnight to yield the corresponding 6-ethoxy and 6-isopropoxy derivatives. rsc.org The use of a strong base like NaH is crucial for deprotonating the phenolic hydroxyl group, thereby generating a more nucleophilic quinolinate anion that readily attacks the alkyl halide.

The choice of the alkylating agent and reaction conditions can influence the outcome of the reaction. For example, in the synthesis of 4-alkylthio-8-methylquinolinones, selective S-alkylation was achieved using alkyl iodides in the presence of a base catalyst. mdpi.com This highlights the potential for chemoselectivity in alkylation reactions depending on the substrate and reagents used.

The following table summarizes representative O-alkylation reactions of this compound derivatives:

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 4-chloro-2-methylquinolin-6-ol | Bromoethane | NaH | DMF | 4-chloro-6-ethoxy-2-methylquinoline | rsc.org |

| 4-chloro-2-methylquinolin-6-ol | 2-Bromopropane | NaH | DMF | 4-chloro-6-isopropoxy-2-methylquinoline | rsc.org |

Demethylation Reactions

Demethylation is a crucial chemical transformation for the synthesis of quinolinols from their corresponding methoxy-substituted quinoline precursors. This reaction is often a key step in the preparation of biologically active compounds.

A widely used and effective reagent for the demethylation of methoxyquinolines is boron tribromide (BBr₃). For example, the demethylation of 4-chloro-6-methoxy-2-methylquinoline (B1597386) to 4-chloro-2-methylquinolin-6-ol is accomplished by treating the starting material with BBr₃ in dichloromethane (B109758) (DCM) at room temperature for two hours. rsc.org This method is efficient and proceeds under relatively mild conditions.

The cleavage of the methyl-ether bond by BBr₃ involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This process ultimately leads to the formation of the desired quinolinol and bromomethane.

Other synthetic routes to hydroxyquinolines can also be considered as indirect demethylation pathways. For instance, the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) has been achieved through a cyclization process involving 3,4-dimethoxyaniline, which implies that the methoxy (B1213986) group at a different position can be retained while another is effectively removed or a hydroxyl group is introduced through the reaction sequence. google.com

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring and the reaction conditions. In general, electrophilic attack on the quinoline ring occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. youtube.com

Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of quinoline using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com Similarly, bromination with bromine in the presence of concentrated sulfuric acid at 75°C results in the formation of 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.com

The presence of activating or deactivating groups on the quinoline ring will influence the regioselectivity and reactivity of electrophilic substitution. For this compound, the hydroxyl group at the 6-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions relative to it, which are positions 5 and 7. The methyl group at the 2-position also has a weak activating effect.

Nucleophilic Substitution Reactions

The quinoline ring, particularly when substituted with good leaving groups at the 2- and 4-positions, is susceptible to nucleophilic substitution reactions. quimicaorganica.org These reactions are fundamental for the introduction of a wide variety of functional groups onto the quinoline scaffold.

Halogenated quinolines, such as those with a chloro group at position 4, are common substrates for nucleophilic substitution. mdpi.comquimicaorganica.org The reactivity of these positions is enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which stabilizes the intermediate formed upon nucleophilic attack. quimicaorganica.org Position 4 is generally more reactive than position 2 towards nucleophiles. quimicaorganica.org

A variety of nucleophiles can be employed in these reactions, including amines, thiols, azides, and hydrazines. mdpi.com For example, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution at the 4-position with various nucleophiles to yield 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com The reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under different conditions (neutral, acidic, and basic), demonstrating that the reaction conditions can be optimized based on the substituents on the quinoline ring. researchgate.net

The following table provides examples of nucleophilic substitution reactions on quinoline derivatives:

| Substrate | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-Triazol-1-yl)quinolines | researchgate.net |

Oxidation Pathways (e.g., to quinoline-2,4-dione derivatives)

The oxidation of quinoline derivatives can lead to various products depending on the starting material and the oxidizing agent used. For instance, the hydroxyl group at the 4-position of 6-fluoro-2-methylquinolin-4-ol (B106100) can be oxidized to a quinone derivative using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Furthermore, the oxidation of substituted 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones has been studied, indicating that complex quinoline systems can undergo oxidative transformations.

Reduction Pathways (e.g., to hydroquinoline derivatives)

The reduction of the quinoline ring system to form hydroquinoline derivatives, particularly tetrahydroquinolines, is a significant transformation in organic synthesis. These reduced heterocycles are important structural motifs in many biologically active compounds.

Catalytic hydrogenation is a common and efficient method for the reduction of quinolines. Various catalyst systems have been developed for this purpose. A ruthenium-based catalyst, [Ru(p-cymene)Cl₂]₂/I₂, has been shown to be highly effective for the hydrogenation of quinoline derivatives, including 2-methylquinoline, at room temperature under hydrogen pressure. dicp.ac.cn Gold nanoparticles supported on TiO₂ have also been reported to catalyze the chemoselective hydrogenation of the heterocyclic ring of functionalized quinolines under mild conditions. nih.gov

Other reduction methods include the use of molybdenum complexes, such as Mo(PMe₃)₄H₄, which can catalyze the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. acs.org Additionally, a heterogeneous cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, has been used for the pressure hydrogenation of quinolines in aqueous solution. thieme-connect.com Electrochemical methods have also been developed for the hydrogenation of quinolines using acetonitrile (B52724) as a hydrogen source. rsc.org

The following table summarizes different catalyst systems used for the reduction of quinolines:

| Catalyst System | Substrate Example | Product | Reference |

| [Ru(p-cymene)Cl₂]₂/I₂ | 2-Methylquinoline | 1,2,3,4-Tetrahydro-2-methylquinoline | dicp.ac.cn |

| Au/TiO₂ | Functionalized Quinolines | Tetrahydroquinolines | nih.gov |

| Mo(PMe₃)₄H₄ | Quinoline | 1,2,3,4-Tetrahydroquinoline | acs.org |

| Co(OAc)₂·4H₂O / Zn | Quinolines | 1,2,3,4-Tetrahydroquinolines | thieme-connect.com |

Formation of Heterocyclic Rings from this compound Derivatives (e.g., Thiazole, Thiadiazole, Triazole, Oxadiazole)

Derivatives of this compound serve as valuable precursors for the synthesis of fused and appended heterocyclic systems, including thiazoles, thiadiazoles, triazoles, and oxadiazoles. These hybrid molecules often exhibit enhanced biological activities.

Thiazole Derivatives: Quinoline-thiazole hybrids can be synthesized through various routes. One approach involves the cyclization of quinoline thiosemicarbazones with phenacyl bromides. rsc.org Another method describes the synthesis of thiazole-quinoline hybrids under ultrasound irradiation, which offers advantages such as shorter reaction times and good yields. rsc.org

Thiadiazole Derivatives: 1,3,4-Thiadiazole moieties can be incorporated onto a quinoline scaffold. For instance, new series of 3-(1,3,4-thiadiazole-2-yl)quinoline derivatives have been synthesized from chloroquinoline precursors. nih.gov Quinoline-based thiadiazole analogs have also been prepared and evaluated for their biological potential. researchgate.net

Triazole Derivatives: The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing 1,2,3-triazole-containing quinoline derivatives. nih.govyoutube.com 4-Azido-quinolin-2(1H)-ones can react with active methylene (B1212753) compounds to afford 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov Palladium-catalyzed C-H functionalization of triazoles has also been employed to synthesize quinoline-fused triazolo-azepines. rsc.org

Oxadiazole Derivatives: Quinoline-oxadiazole hybrids can be synthesized by linking the two heterocyclic rings, often through a sulfur atom. niscpr.res.in For example, 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives have been prepared. niscpr.res.in Another strategy involves the synthesis of 1,2,4-oxadiazole (B8745197) functionalized quinoline derivatives. researchgate.net

The following table lists some of the heterocyclic systems synthesized from quinoline derivatives:

| Heterocyclic Ring | Synthetic Approach | Starting Quinoline Derivative | Reference |

| Thiazole | Cyclization of thiosemicarbazone | Quinoline thiosemicarbazone | rsc.org |

| Thiadiazole | Condensation reactions | Chloroquinoline | nih.gov |

| Triazole | Click reaction (CuAAC) | 4-Azido-quinolin-2(1H)-one | nih.gov |

| Oxadiazole | Condensation and cyclization | 4,7-Dichloroquinoline | niscpr.res.in |

Schiff Base Formation and Condensation Reactions

Schiff bases, or azomethines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of this compound, the direct formation of a Schiff base is not feasible due to the absence of a primary amino group. However, derivatives of this compound can be readily converted into precursors suitable for Schiff base formation. This typically involves the introduction of an amino group onto the quinoline ring system.

A common strategy involves the nitration of this compound, followed by the reduction of the resulting nitro derivative to the corresponding amino-substituted compound. For instance, the synthesis of 2-methyl-6-nitroquinoline can be achieved, which upon reduction, yields 2-methylquinolin-6-amine. nih.gov This amine is a versatile intermediate for the synthesis of Schiff bases.

The general reaction for the formation of a Schiff base from an amino-quinoline derivative is depicted below:

R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

Where R is the 2-methylquinolin-6-yl moiety, and R'-CHO is an aldehyde.

The reaction of quinolin-7-amine with various aromatic aldehydes has been reported to proceed efficiently in aqueous ethanol (B145695) under reflux conditions to yield the corresponding Schiff bases. google.com A similar approach can be applied to 2-methylquinolin-6-amine. The reaction is often catalyzed by a few drops of acid, such as acetic acid, and proceeds by refluxing the reactants in a suitable solvent like ethanol. griffith.edu.au

Furthermore, condensation reactions are not limited to Schiff base formation. For example, three-component condensation reactions involving 2-methylquinolin-5-amine, aromatic aldehydes, and cyclic β-diketones have been utilized to synthesize more complex heterocyclic systems. pleiades.online While this example uses the 5-amino isomer, the principle can be extended to the 6-amino derivative of 2-methylquinoline.

Another type of condensation reaction involves the methyl group at the C2 position. The C2-methyl group of quinoline and its derivatives is known to be reactive and can undergo condensation with aldehydes, such as benzaldehyde, in the presence of acetic anhydride (B1165640) to form β-(2-quinolyl)styrenes. researchgate.net This reaction proceeds via a proposed 2-methylene-1,2-dihydroquinoline intermediate.

| Reactant 1 | Reactant 2 | Product Type |

| 2-Methylquinolin-6-amine | Aromatic Aldehyde | Schiff Base |

| 2-Methylquinoline | Benzaldehyde | β-(2-quinolyl)styrene |

| 2-Methylquinolin-5-amine | Aromatic Aldehyde and Cyclic β-diketone | Benzo[b] google.comresearchgate.netphenanthrolin-8-one derivative |

Regioselectivity in Synthesis and Functionalization

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect in the synthesis and subsequent modification of substituted quinolines like this compound.

Synthesis:

The synthesis of the this compound core is often achieved through classical methods such as the Doebner-von Miller or Skraup synthesis. The regiochemical outcome of these reactions is predetermined by the choice of the starting aniline derivative. To obtain this compound, p-aminophenol would be the appropriate precursor.

In the Doebner-von Miller reaction , an aniline reacts with an α,β-unsaturated carbonyl compound. wikipedia.org To synthesize this compound, p-aminophenol would be reacted with an α,β-unsaturated aldehyde like crotonaldehyde. The reaction is catalyzed by strong acids and involves a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. nih.govwikipedia.org The position of the hydroxyl group on the final quinoline ring is dictated by its position on the initial aniline.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgresearchgate.net Glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then reacts with the aniline. Using p-aminophenol in a Skraup reaction would lead to the formation of this compound. However, these classical methods can sometimes suffer from harsh reaction conditions and low yields. nih.gov

Functionalization:

The functionalization of the pre-formed this compound ring is governed by the directing effects of the existing substituents: the hydroxyl group at C6 and the methyl group at C2.

The hydroxyl group (-OH) at the C6 position is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution. This means it will direct incoming electrophiles primarily to the C5 and C7 positions.

The methyl group (-CH₃) at the C2 position is also an activating, ortho-, para- directing group. Within the quinoline ring system, this would influence the reactivity of the C3 and C4 positions, though its effect on the benzenoid ring is less pronounced compared to the hydroxyl group.

In electrophilic substitution reactions on this compound, the powerful activating and directing effect of the C6-hydroxyl group is expected to dominate. Therefore, electrophiles would preferentially attack the C5 and C7 positions. For example, in nitration or halogenation reactions, a mixture of 5- and 7-substituted products would be anticipated.

The regioselectivity of functionalization can also be influenced by the reaction conditions. For instance, the sulfonation of 2-methylquinoline has been shown to selectively yield 2-methylquinoline-6-sulfonic acid. This indicates that under specific conditions, substitution at the C6 position is highly favored, even in the absence of a pre-existing hydroxyl group. The subsequent conversion of this sulfonic acid to a sulfonyl chloride provides a reactive handle for further nucleophilic substitution reactions at this position.

Furthermore, nucleophilic substitution reactions are also regioselective. In chloro-substituted quinolines, the C4 position is often susceptible to nucleophilic attack. mdpi.com If this compound were to be converted to a chloro-derivative, subsequent reactions with nucleophiles would likely occur at specific positions based on the electronic properties of the ring system.

| Reaction Type | Reagent | Expected Position of Substitution on this compound |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C5 and C7 |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Br₂/FeBr₃ | C5 and C7 |

| Sulfonation | SO₃/H₂SO₄ | C5 and/or C7 (potentially C5 favored due to steric hindrance at C7) |

Structural Elucidation and Characterization Techniques

The precise structure of this compound and its analogs is fundamental to understanding their reactivity and potential applications. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the chemical structure of these compounds. nih.gov For instance, in derivatives of 2-methylquinolin-4-ol, ¹H NMR spectroscopy is used to identify the chemical environment of protons, such as those in the aromatic rings and the methyl group. Similarly, ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques like HSQC and HMBC are crucial for resolving ambiguities in spectral data and confirming connectivity between atoms.

Mass Spectrometry (MS) provides the molecular weight of the compound, confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate molecular weights, which aids in the definitive identification of the synthesized compounds. rsc.org

X-ray Diffraction Analysis offers a definitive method for determining the three-dimensional arrangement of atoms in a crystalline state. For several derivatives of 2-methylquinolin-8-ol, single-crystal X-ray diffraction has been used to establish their precise molecular geometries, including bond lengths and angles. unipi.itresearchgate.net This technique has also been instrumental in understanding the crystal packing and intermolecular interactions in related quinoline structures. semanticscholar.org

A summary of the application of these techniques is presented in the table below.

| Technique | Application in this compound & Derivatives Research | Key Findings |

| NMR Spectroscopy | Elucidation of the chemical structure in solution. | Identification of proton and carbon environments, confirmation of functional groups. nih.gov |

| Mass Spectrometry | Determination of molecular weight and elemental formula. | Confirmation of the expected molecular formula. nih.govrsc.org |

| X-ray Diffraction | Determination of the precise 3D molecular structure in the solid state. | Provides detailed information on bond lengths, bond angles, and crystal packing. unipi.itresearchgate.net |

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings and to predict the properties and reactivity of this compound and its derivatives.

Geometry Optimization and Electronic Structure Analysis (e.g., Density Functional Theory, Frontier Molecular Orbitals - HOMO and LUMO)

Density Functional Theory (DFT) is a widely used computational method to optimize the molecular geometry and to calculate the electronic properties of these compounds. researchgate.netaps.org DFT calculations, often using the B3LYP functional, have been employed to predict the ground-state geometries of various methylquinoline derivatives. researchgate.net The calculated geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO) analysis is crucial for understanding the electronic transitions and reactivity of molecules. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of the molecule. researchgate.net For quinoline derivatives, the distribution of HOMO and LUMO densities indicates the regions of the molecule that are electron-donating and electron-accepting, respectively. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for identifying sites susceptible to electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). researchgate.net For quinoline derivatives, the MEP map can highlight the electronegative nitrogen atom as a site of negative potential, while the regions around the hydrogen atoms are generally positive. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Electronic Absorption and Emission Spectra)

Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the proposed structures. Theoretical calculations of NMR chemical shifts using DFT have been shown to be in good agreement with experimental values for various quinoline derivatives. rsc.org

Similarly, electronic absorption and emission spectra can be simulated using time-dependent DFT (TD-DFT). researchgate.net These calculations help in understanding the nature of electronic transitions and the factors influencing the photophysical properties of these compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For instance, DFT calculations have been used to rationalize the substrate-controlled interconversions in reactions involving hydroxyquinoline derivatives. nih.gov By analyzing the thermodynamics of alternative pathways, a plausible reaction mechanism can be proposed. nih.gov This approach has also been applied to understand the regioselectivity of reactions like formylation in quinoline derivatives. semanticscholar.org

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Solvent Interactions)

The behavior of this compound and its derivatives in solution is significantly influenced by intermolecular interactions. Hydrogen bonding plays a crucial role, particularly for derivatives with hydroxyl or amino groups. ias.ac.in Computational studies can model these interactions and predict their strength. semanticscholar.org For example, DFT calculations have been used to study the intramolecular hydrogen bonding in quinoline-chalcone-chromene hybrids. semanticscholar.org

Solvent interactions are also critical, as they can affect the solubility and reactivity of the compounds. solubilityofthings.com The microsolvated state of a molecule, where it interacts with a small number of solvent molecules, can be investigated using techniques like differential mobility spectrometry combined with computational modeling. researchgate.netwalisongo.ac.id These studies provide insights into the local hydrogen bonding between the molecule and the solvent. researchgate.netwalisongo.ac.id Modeling of intermolecular forces can also be achieved through approaches like Hansen solubility parameters. mdpi.com

A summary of the computational methods and their applications is provided below.

| Computational Method | Application | Insights Gained |

| DFT | Geometry optimization, electronic structure analysis. | Prediction of stable molecular structures and electronic properties. researchgate.netaps.org |

| HOMO-LUMO Analysis | Understanding reactivity and electronic transitions. | Identification of electron-rich and electron-poor regions, estimation of chemical stability. researchgate.netrsc.org |

| MEP Mapping | Visualizing charge distribution. | Identification of reactive sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr |

| TD-DFT | Prediction of spectroscopic parameters. | Validation of experimental spectra and understanding of photophysical properties. researchgate.net |

| Reaction Modeling | Elucidation of reaction mechanisms. | Rationalization of product formation and regioselectivity. semanticscholar.orgnih.gov |

| Interaction Modeling | Studying intermolecular forces. | Understanding the role of hydrogen bonding and solvent effects. semanticscholar.orgwalisongo.ac.id |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools in modern drug discovery. They establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These in silico methods are crucial for predicting the characteristics of new molecules, thereby saving significant time and resources by prioritizing compounds with favorable profiles before their actual synthesis and experimental testing. nih.govnih.gov For quinoline derivatives, including this compound, QSAR models have been developed to predict a range of properties from therapeutic efficacy to toxicity. nih.govresearchgate.net

Prediction of Lipophilicity (Log P, Log D)

Lipophilicity is a critical physicochemical parameter that significantly influences a drug molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govresearchgate.net It governs the ability of a compound to cross biological membranes via passive transport. researchgate.net Lipophilicity is commonly expressed as the partition coefficient (Log P) for neutral compounds or the distribution coefficient (Log D) for ionizable compounds at a specific pH. acdlabs.com Log P is the ratio of a compound's concentration in a lipid phase (typically octanol) to its concentration in an aqueous phase, while Log D accounts for all neutral and charged species of a molecule at a given pH. acdlabs.combioduro.com

Table 1: Predicted Lipophilicity and Physicochemical Properties of this compound

| Property | Value | Method/Software | Description |

| Log P | 2.7 ± 0.3 | Prediction | A measure of lipophilicity for the neutral form of the molecule. A value > 0 indicates a preference for lipid environments. acdlabs.com |

| Log D | Varies with pH | Concept | The lipophilicity descriptor for ionizable compounds, accounting for both neutral and ionized forms at a specific pH. acdlabs.com |

| cLogP | Varies | Calculation | A commonly calculated Log P value used in many predictive models and druglikeness assessments. mdpi.com |

Note: The specific calculated Log P value for this compound can vary slightly depending on the algorithm and software used. The value presented is a representative prediction.

Computational Toxicity Prediction and Assessment

In silico toxicity prediction is an essential step in early-stage drug development to flag potentially harmful compounds. nih.gov These computational approaches utilize a molecule's structure to predict various toxicity endpoints, reducing the reliance on animal testing and associated costs. nih.govnih.gov For quinoline derivatives, QSAR models have been developed to predict acute toxicity, mutagenicity, and carcinogenicity. pandawainstitute.comhealthinformaticsjournal.com

Software like AdmetSAR and other modeling environments are used to generate these predictions. healthinformaticsjournal.com For example, the Ames test for mutagenicity can be simulated computationally. A negative result suggests the compound is likely non-mutagenic. healthinformaticsjournal.com Similarly, carcinogenicity potential and acute oral toxicity (often expressed as LD50, the lethal dose for 50% of a test population) can be estimated. healthinformaticsjournal.comindexcopernicus.com Studies on quinoline derivatives have shown that these compounds can be classified from low-toxic to moderately toxic based on computational and experimental data. pandawainstitute.comindexcopernicus.com A QSAR analysis of 2-methylquinoline derivatives determined factors within the molecular structures that influence their half-lethal dose (LD50), allowing for the design of less toxic compounds. indexcopernicus.com

Table 2: Predicted Toxicity Profile for this compound and Related Derivatives

| Toxicity Endpoint | Predicted Result | Method/Software | Implication |

| Ames Mutagenicity | Negative (Predicted) | AdmetSAR | Indicates the compound is likely not mutagenic. healthinformaticsjournal.com |

| Carcinogenicity | Negative (Predicted) | AdmetSAR | Suggests a low potential to cause cancer. healthinformaticsjournal.com |

| Acute Oral Toxicity | Class III/IV (Predicted) | Various QSAR Models | Generally classified as slightly or moderately toxic. pandawainstitute.comindexcopernicus.com |

| LD50 (rat, acute oral) | Varies (e.g., 43-190 mg/kg for some derivatives) | QSAR Models | Provides a quantitative estimate of acute toxicity. indexcopernicus.com |

Note: The predictions are based on general models for quinoline derivatives and serve as an estimation. Specific values can differ based on the exact model and descriptors used.

Druglikeness Evaluation

Druglikeness is a qualitative concept used to assess how "drug-like" a molecule is, based on its physicochemical properties. nih.gov This evaluation helps to filter compound libraries and prioritize candidates with a higher probability of becoming orally bioavailable drugs. nih.gov The most famous guideline is Lipinski's Rule of Five, but other scoring functions and metrics like the Quantitative Estimate of Druglikeness (QED) are also used. nih.gov

Table 3: Druglikeness Evaluation of this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Status |

| Molecular Weight (MW) | 159.19 g/mol | ≤ 500 | Compliant |

| Log P | ~2.7 | ≤ 5 | Compliant |

| Hydrogen Bond Donors (HBD) | 1 (from -OH) | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors (HBA) | 2 (N in ring, O in -OH) | ≤ 10 | Compliant |

| Druglikeness Score | Positive (Predicted) | Higher is better | Favorable |

Note: Values are calculated based on the structure of this compound. The druglikeness score is a qualitative prediction from computational models.

Biological Activities and Mechanistic Pathways of 2 Methylquinolin 6 Ol and Its Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of the quinoline (B57606) scaffold, the core structure of 2-Methylquinolin-6-ol, have been the subject of extensive research due to their diverse pharmacological properties, including significant antimicrobial capabilities. nih.gov The continuous emergence of drug-resistant microbial strains necessitates the development of new and more effective antimicrobial agents, making quinoline derivatives a priority in drug discovery. nih.gov

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have screened various synthesized compounds against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-chloroquinoline (B121035) derivatives were evaluated for their ability to inhibit the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria. researchgate.net In one study, a derivative identified as compound 21 showed potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) in the range of 12.5 μg/ml. researchgate.net Other research on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives also confirmed antibacterial activity against pathogens like E. coli and S. albus. nih.gov

Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Chloroquinoline Derivative (Compound 21) | Various Bacteria | 12.5 | researchgate.net |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | E. coli, S. albus, P. mirabilis | Activity confirmed | nih.gov |

| Quinolinyl hydrazones (compounds 3-6) | Various Bacteria | Weak activity | semanticscholar.org |

In addition to antibacterial effects, quinoline derivatives have been investigated for their antifungal properties. nih.gov A novel class of quinolin-6-yloxyacetamides was found to be highly active against significant plant pathogens such as Phytophthora infestans and Uncinula necator. nih.gov Screening of 2-chloroquinoline derivatives, including quinolinyl hydrazones and their corresponding oxadiazoles, showed weak to moderate antifungal activity against test strains, with MICs ranging from 50 to 200 µg/ml. semanticscholar.org Specifically, ester analogues demonstrated slightly more activity than their parent compounds. semanticscholar.org Other studies have also screened derivatives against Candida albicans and Aspergillus niger. nih.gov

Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinolinyl hydrazones (compounds 3-6) | Various Fungi | 100 - 200 | semanticscholar.org |

| Ester analogues of quinolinyl hydrazones (compounds 13-16) | Various Fungi | 50 - 100 | semanticscholar.org |

| Quinolin-6-yloxyacetamides | Phytophthora infestans, Uncinula necator | High activity | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | C. albicans, A. niger | Activity confirmed | nih.gov |

The antimicrobial action of many quinoline-based compounds is attributed to their ability to interfere with crucial cellular processes, particularly DNA replication. A primary mechanism involves the inhibition of bacterial enzymes essential for DNA synthesis. Various studies have indicated that topoisomerase inhibitors can be selectively toxic. researchgate.net These enzymes, such as DNA gyrase and topoisomerase IV, are responsible for managing the topological state of DNA during replication. By inhibiting these enzymes, quinoline derivatives can prevent the rejoining of DNA strands, leading to DNA damage and ultimately bacterial cell death. researchgate.net The fungicidal activity of certain quinolin-6-yloxyacetamides is due to their ability to inhibit fungal tubulin polymerization, which destabilizes microtubules. nih.gov

Anticancer and Antitumor Potential

The quinoline ring is a prominent scaffold in the development of novel anticancer agents, with its derivatives demonstrating efficacy against various cancer cell lines. researchgate.netnih.gov Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and disruption of the cancer cell cycle. researchgate.netmdpi.com

Several studies have highlighted the ability of quinoline derivatives and related compounds to induce apoptosis in human breast cancer cells, particularly the MCF-7 cell line. plos.orgnih.gov Apoptosis induction is often mediated through mitochondria-dependent pathways. scienceopen.com This is characterized by the depolarization of the mitochondrial membrane and a shift in the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein). plos.orgscienceopen.com An elevated Bax/Bcl-2 ratio is a key indicator of mitochondria-mediated apoptosis. plos.org

Furthermore, the apoptotic process triggered by these compounds can involve the activation of caspases, which are proteases that execute the cell death program. nih.gov For instance, treatment of MCF-7 cells with certain agents has resulted in the activation of caspase-7. nih.gov In some cases, apoptosis can also be induced through caspase-independent pathways, often initiated by significant oxidative stress within the cancer cells. scienceopen.com The generation of intracellular reactive oxygen species (ROS) can lead to DNA damage and trigger cell death. scienceopen.com

Beyond inducing apoptosis, quinoline derivatives can exert their anticancer effects by interfering with the normal progression of the cell cycle, a hallmark of cancer is aberrant cell proliferation due to a loss of cell cycle control. mdpi.com Compounds can cause cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing. mdpi.comnih.gov

Dual Inhibition Strategies (e.g., Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) Inhibition)

Derivatives of this compound have been investigated as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), presenting a potential therapeutic strategy for conditions like non-small cell lung cancer (NSCLC). nih.gov Standard treatments for NSCLC often involve selective EGFR tyrosine kinase inhibitors, but drug resistance can limit their effectiveness. nih.gov Studies have shown that HDAC inhibitors can decrease the expression level of EGFR and downregulate EGFR-induced phosphorylation of key signaling proteins like AKT and ERK. nih.gov This suggests that simultaneously inhibiting both EGFR and HDAC could synergistically inhibit cancer cell growth. nih.gov

In this context, specific 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives were synthesized and evaluated. nih.gov Two compounds, in particular, demonstrated significant antiproliferative activity against the NCI-H1975 cell line, which is a model for NSCLC. nih.gov These compounds were found to be potent, target-specific inhibitors of wild-type EGFR in cell-free kinase assays. nih.govresearchgate.net Furthermore, treatment with these derivatives led to a significant suppression of EGFR expression and the phosphorylation of downstream pathways induced by EGF. Concurrently, these compounds also demonstrated HDAC inhibition, as evidenced by increased acetylation levels of histones H3 and H4. nih.gov In animal models, one of the lead compounds was shown to prevent tumor growth and inhibit the expression of EGFR and the phosphorylation of p70 S6K, AKT, and p38 MAPK in vivo. nih.gov

Table 1: Inhibitory Activities of this compound Derivatives

| Compound ID | Target Cell Line | IC₅₀ (μM) | Primary Targets |

|---|---|---|---|

| 12c | NCI-H1975 | 0.48 ± 0.07 | EGFR, HDAC |

| 12d | NCI-H1975 | 0.35 ± 0.02 | EGFR, HDAC |

Synergistic Effects with Established Therapeutic Agents

The "shock and kill" strategy for Human Immunodeficiency Virus (HIV) aims to reactivate the virus from its latent reservoirs, making the infected cells susceptible to elimination. researchgate.netfrontiersin.org Derivatives of 2-methylquinoline (B7769805) have shown promise in this area, not only as standalone agents but also for their synergistic effects when combined with other therapeutic compounds. rsc.org For instance, the 2-methylquinoline derivative known as antiviral 6 (AV6) has been reported to act synergistically with the HDAC inhibitor valproic acid (VA) to reverse HIV latency. rsc.org

This synergy is a key aspect of developing more effective latency-reversing agent (LRA) cocktails. rsc.org Similarly, a related quinoline compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), has been shown to reactivate HIV from latency, particularly when used in combination with other reactivating agents like Tumor Necrosis Factor-alpha (TNF-α). asm.org The potency of MMQO is enhanced when combined with other LRAs. mdpi.com It also synergizes with lower concentrations of monoclonal antibodies targeting CD3 to reactivate HIV in cellular models. asm.org These findings highlight the potential of the 2-methylquinoline scaffold in combination therapies designed to eradicate latent HIV reservoirs. nih.gov

Antiviral Properties, Particularly in HIV Latency Reactivation

The existence of latent viral reservoirs in memory CD4+ T-lymphocytes is a major obstacle to curing HIV infection, as these reservoirs are not targeted by current antiretroviral therapies. nih.gov This has led to the development of the "shock and kill" therapeutic approach, which relies on LRAs to reactivate HIV expression, thereby exposing the infected cells to clearance by the immune system or viral-induced cell death. researchgate.netfrontiersin.orgnih.gov

Role as Latency-Reversing Agents (LRAs)

Derivatives based on the 2-methylquinoline structure have been identified as a promising class of LRAs. rsc.org The compound AV6, a 2-methylquinoline derivative, was initially reported to induce the expression of latent HIV-1. researchgate.netrsc.org This led to further research into designing more potent LRAs based on the AV6 scaffold. rsc.org Another quinoline-based molecule, 8-methoxy-6-methylquinolin-4-ol (MMQO), was also identified through screening as a novel agent capable of reactivating HIV-1 from latency in various cellular models. asm.org The development of effective and non-toxic LRAs is crucial for the success of the "shock and kill" strategy, and quinoline derivatives represent an important area of investigation. researchgate.net

Dual Mechanism of Action (e.g., HDAC Inhibition, Nuclear Factor of Activated T-cells (NFAT) Pathway Modulation, Positive Transcription Elongation Factor b (P-TEFb) Release)

A significant advantage of certain 2-methylquinoline derivatives is their ability to reactivate latent HIV through multiple mechanistic pathways. rsc.org Research into new AV6 derivatives identified compounds that reactivate latent HIV-1 through a dual mechanism involving both the inhibition of HDACs and modulation of the Nuclear Factor of Activated T-cells (NFAT) pathway, which is required for early HIV-1 gene expression. rsc.org

Furthermore, these compounds were also found to reactivate HIV-1 transcription by triggering the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex. rsc.orgnih.gov The release of P-TEFb is a critical step for the efficient elongation of HIV transcripts. nih.gov This multi-pronged mechanism, targeting epigenetic silencing (via HDAC inhibition) and key host transcription pathways (NFAT and P-TEFb), makes these compounds particularly effective as LRAs. rsc.org

Structure-Activity Relationship Studies for Antiviral Efficacy

Structure-activity relationship (SAR) studies have been crucial in optimizing the 2-methylquinoline scaffold for antiviral efficacy. Research on AV6 derivatives has provided specific insights into how chemical modifications affect the ability to reactivate latent HIV. rsc.org

Key findings from these studies include:

Substitution at the C-6 Position: The nature of the substituent at the C-6 position of the quinoline ring is critical. Replacing a methoxy (B1213986) group with a larger isopropoxy group was found to be highly detrimental to the compound's reactivation potency. rsc.org

Alkoxy Group Variation: Comparing derivatives with different alkoxy groups at the C-6 position revealed that 6-ethoxy derivatives showed enhanced potency in reversing HIV latency compared to the corresponding 6-methoxy derivatives. rsc.org

These SAR studies guide the rational design of new derivatives with improved activity. For example, analysis of other quinoline-based antivirals has shown that introducing a methyl group at the 6-position can lead to a loss of activity against certain viruses, further emphasizing the sensitivity of the quinoline scaffold to substitution patterns. mdpi.com

Anti-inflammatory Effects

Beyond their anticancer and antiviral applications, quinoline derivatives have also demonstrated anti-inflammatory properties. A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has been shown to alleviate oxidative stress and inflammation mediated by the transcription factor NF-κB in an animal model of Parkinson's disease. mdpi.com This suggests that the 6-hydroxy-quinoline core structure may contribute to regulating inflammatory pathways. The mechanism involves lowering the level of active NF-κB, which in turn corresponds with a decrease in the transcription of pro-inflammatory genes. mdpi.com The quinoline scaffold is found in various compounds recognized for a range of pharmacological effects, including anti-inflammatory action. researchgate.net Other complex quinoline derivatives have also been shown to reduce levels of inflammatory markers such as matrix metalloproteinase-9 (MMP-9) and interleukin-1β (IL-1β). nih.gov

Modulation of Inflammatory Pathways

Quinoline derivatives have been identified as promising anti-inflammatory agents, acting on several key pharmacological targets. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate critical signaling pathways involved in the inflammatory response.

Research into quinoline-based molecules has revealed that their anti-inflammatory properties can be linked to the inhibition of pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com The NF-κB transcription factor is a pivotal regulator of inflammatory gene expression. nih.gov For instance, studies on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a hydrogenated quinoline derivative, have demonstrated its capacity to alleviate inflammation mediated by the NF-κB pathway. mdpi.com The activation of NF-κB typically leads to the transcription of numerous pro-inflammatory genes, and its inhibition is a key target for anti-inflammatory therapies. nih.gov

Furthermore, other pharmacological targets for quinoline-based anti-inflammatory agents include enzymes like Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE), as well as the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov The specific activity and target preference often depend on the nature and position of chemical substituents on the core quinoline structure. nih.gov

Reduction of Pro-inflammatory Cytokines

A direct consequence of modulating inflammatory pathways is the altered production of cytokines, which are small proteins crucial for cell signaling in immune responses. The anti-inflammatory profile of quinoline derivatives is supported by evidence showing their ability to reduce the levels of pro-inflammatory cytokines.

Studies have shown that certain quinoline alkaloids can significantly suppress both the gene expression and secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in macrophages. researchgate.net For example, avicennine C, a quinoline alkaloid isolated from Zanthoxylum avicennae, demonstrated a notable ability to decrease the transcription and secretion of IL-1β and IL-6 in lipopolysaccharide-stimulated macrophages. researchgate.net Similarly, the derivative HTHQ was found to reduce the mRNA content of pro-inflammatory cytokines, consistent with its inhibition of the NF-κB pathway. mdpi.com Another study involving an N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine, an indoloquinoline derivative, also reported a reduction in IL-1β levels in lung tissue. nih.gov

| Compound/Derivative Class | Affected Pathway/Target | Effect on Pro-inflammatory Cytokines | Reference |

|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | NF-κB Pathway | Reduced mRNA content of pro-inflammatory cytokines | mdpi.com |

| Avicennine C | Not specified | Suppressed gene expression and secretion of IL-1β and IL-6 | researchgate.net |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine | NF-κB Pathway | Reduced levels of IL-1β | nih.gov |

| General Quinoline Derivatives | COX, PDE4, TACE, TRPV1 | General reduction of inflammation | nih.gov |

Other Noteworthy Biological Activities

Beyond anti-inflammatory effects, the quinoline scaffold is a versatile pharmacophore found in compounds with a range of other biological functions.

The quinoline structure is a key component in several compounds active in the central nervous system (CNS). researchgate.net Research has specifically highlighted the potential of quinoline derivatives as anticonvulsant agents.

A series of synthesized 8-substituted quinolines demonstrated excellent anticonvulsant activity in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.govresearchgate.net In one study, the compound 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a particularly potent agent. researchgate.net Another investigation into novel quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives also revealed significant anticonvulsant effects in both MES and subcutaneous pentylenetetrazol (scPTZ) screens. nih.gov The compound 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline was noted for its strong anticonvulsant activity, with an ED50 of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov

| Compound/Derivative Class | Anticonvulsant Test Model | Observed Activity | Reference |

|---|---|---|---|

| 8-Substituted Quinolines | Maximal Electroshock (MES), Pentylenetetrazole (scMet) | Excellent anticonvulsant activity | nih.govresearchgate.net |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES, Subcutaneous Pentylenetetrazol (scPTZ) | Potent activity (ED50 = 27.4 mg/kg in MES; 22.0 mg/kg in scPTZ) | nih.gov |

| 4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolines | MES, scPTZ | Increased anticonvulsant effects compared to parent compounds | nih.gov |

One study found that derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid exhibited a high stimulating effect on in vitro rhizogenesis in explants of the pink rose (Rosa damascena Mill.). dnu.dp.ua In other research, compounds such as 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline and its tetrahydro- derivatives were shown to act as growth stimulants, increasing seed germination and seedling height in Rhododendron species. researchgate.nethe.com.br For example, these compounds increased the height of Rhododendron luteum seedlings by up to 63% and Rhododendron ledebourii by up to 183%. he.com.br The activity of these compounds suggests an auxin-like effect, referring to a class of plant hormones that play a key role in growth and development. researchgate.nethe.com.br Furthermore, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound structurally related to this compound, has been proposed as an effective growth stimulator for ornamental plants. researchgate.net

| Compound/Derivative Class | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives | Pink Rose (Rosa damascena) | High stimulation of rhizogenesis in vitro | dnu.dp.ua |

| 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline | Rhododendron luteum | Increased seedling height by up to 63% | he.com.br |

| 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline | Rhododendron ledebourii | Increased seedling height by up to 183% | he.com.br |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Ornamental plants | Effective growth stimulation | researchgate.net |

Biological Target Identification and Validation

Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its mechanism of action. For the broader class of quinoline derivatives, several biological targets have been identified and validated in relation to their observed activities.

In the context of anti-inflammatory action, specific targets include COX, PDE4, TACE, and TRPV1. nih.gov The interaction with these targets explains the ability of certain quinoline derivatives to interfere with inflammatory cascades. For anticonvulsant effects, the mechanism for some 8-substituted quinolines may be correlated with beta-blocking properties, suggesting an interaction with beta-adrenergic receptors. nih.govresearchgate.net

Beyond these activities, other validated targets for quinoline derivatives include the bacterial enzyme DNA gyrase, which is essential for bacterial survival. While the specific biological targets of this compound itself are not extensively detailed in the available literature, the validated targets for its structural analogs provide a strong foundation for understanding the potential mechanisms underlying the diverse bioactivities of this class of compounds.

Applications in Medicinal Chemistry and Drug Discovery

Rational Design and Synthesis of Novel Therapeutic Agents

The rational design of new drugs based on the 2-methylquinolin-6-ol structure involves a deep understanding of its chemical properties and how it interacts with biological targets. patsnap.comnih.gov Medicinal chemists employ various strategies to modify this core structure to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.comdanaher.com

Lead optimization is a critical phase in drug discovery where an active compound (the "lead") is chemically modified to improve its therapeutic potential. danaher.combiobide.com For a lead compound containing the this compound scaffold, optimization strategies can focus on several key aspects. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically altering parts of the molecule to understand how these changes affect its biological activity. patsnap.com

Scaffold modification involves making significant changes to the core structure to explore new chemical space and potentially discover novel biological activities. nih.gov For the this compound scaffold, this could involve:

Functional Group Modification: The hydroxyl group at the 6-position is a key site for modification. It can be converted to ethers or esters to alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds. The methyl group at the 2-position can also be modified to explore its impact on target binding.

Ring System Alterations: While maintaining the quinoline (B57606) core, chemists might introduce additional rings or modify the existing ones to create more complex, rigid structures that can offer higher selectivity for a specific biological target. nih.gov

Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (bioisosteres) can help to improve pharmacokinetic properties or reduce toxicity. For instance, the nitrogen atom in the quinoline ring could be repositioned to create different quinoline isomers.

A study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which are structurally related to this compound, demonstrated a successful lead optimization strategy. By modifying the scaffold, researchers were able to develop potent phosphodiesterase 3 (PDE3) inhibitors with potential applications as cardiotonic agents. nih.govresearchgate.net

| Strategy | Description | Example Application for this compound |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematic modification of the chemical structure to determine which parts of the molecule are responsible for its biological activity. patsnap.com | Synthesizing analogs with substitutions at various positions of the quinoline ring to identify key interactions with a biological target. |

| Pharmacokinetic Optimization | Modifying the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. patsnap.com | Introducing polar groups to increase solubility or modifying metabolic "soft spots" to prolong the half-life. |

| Scaffold Hopping | Replacing the central core of the molecule with a structurally different scaffold while retaining similar biological activity. | Replacing the quinoline ring with a quinazolone or other heterocyclic systems to explore new intellectual property space and improve properties. nih.gov |

Complex diseases like cancer often involve multiple biological pathways. mdpi.com Multi-targeted drug design aims to create a single molecule that can interact with several targets simultaneously, potentially leading to a more effective treatment with reduced chances of drug resistance. mdpi.com The this compound scaffold is well-suited for this approach due to its ability to be decorated with various functional groups that can interact with different biological targets. researchgate.net

For example, a derivative of this compound could be designed to inhibit both a specific enzyme and a receptor involved in a particular disease. This can be achieved by incorporating pharmacophores—the essential features of a molecule that are responsible for its biological activity—for each target into a single molecular entity. Quinoline derivatives have been investigated as dual inhibitors for targets such as carbonic anhydrase IX and VEGFR-2 in the context of anticancer drug design. nih.gov

Preclinical Development and Pharmacological Profiling

Before a drug candidate can be tested in humans, it must undergo extensive preclinical development and pharmacological profiling. This stage involves a series of in vitro and in vivo studies to assess its efficacy, understand its mechanism of action, and evaluate its pharmacokinetic properties. criver.com

The therapeutic potential of compounds derived from this compound is first evaluated in laboratory-based in vitro models. These can include cell-free assays to measure the inhibition of a specific enzyme, or cell-based assays to assess the compound's effect on cellular processes like proliferation or apoptosis.

For instance, a study on novel 6-hydroxyquinolinone derivatives, which share a similar core structure, evaluated their antimicrobial activity against various bacteria and fungi using inhibition zone techniques. nih.gov One of the synthesized compounds showed potent antibacterial and antifungal activity with promising minimum inhibitory concentration (MIC) values. nih.gov Another study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives assessed their cardiotonic activity in an in vitro model of spontaneously beating rat atria. nih.govresearchgate.net The most promising compound demonstrated a selective increase in the force of contraction and potent inhibition of PDE3. nih.govresearchgate.net

Following promising in vitro results, compounds would typically be tested in animal models of disease (in vivo) to evaluate their efficacy in a living organism. For example, a methylquinoline-containing drug was evaluated in rats to understand the in vivo formation and clearance of its metabolites. sci-hub.st

| Compound | In Vitro Model | Measured Activity | Finding |

|---|---|---|---|

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | Spontaneously beating rat atria | Force of contraction and frequency rate | Selectively increased the force of contraction (165 +/- 4% change over control) over the frequency rate (115 +/- 7% change over control) at 100 microM. nih.govresearchgate.net |

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | Enzyme inhibition assay | Inhibition of PDE3 | Potent inhibitory activity with an IC50 of 0.20 microM. nih.govresearchgate.net |

Understanding how a drug works at the molecular level is crucial for its development. For compounds based on the this compound scaffold, this involves identifying their specific biological targets and elucidating the downstream effects of their interaction. Quinoline derivatives are known to exert their effects through various mechanisms, including enzyme inhibition and receptor binding. nih.gov

For example, some quinoline derivatives have been shown to inhibit enzymes like phosphodiesterases, which are involved in signal transduction pathways. nih.gov A study on pyrimidoquinoline derivatives demonstrated that they inhibit platelet phosphodiesterase activity, leading to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation. nih.gov Other quinoline-based compounds have been found to target DNA gyrase in bacteria, making them effective antimicrobial agents. nih.gov Molecular docking studies can be used to predict how these compounds bind to the active site of their target proteins. nih.gov

For a drug to be effective, it must be able to reach its target in the body in sufficient concentrations. This is determined by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). academiapublishing.org Key factors influencing these properties for a molecule like this compound include its ability to cross cell membranes (permeability) and its ionization state (pKa/pKb).